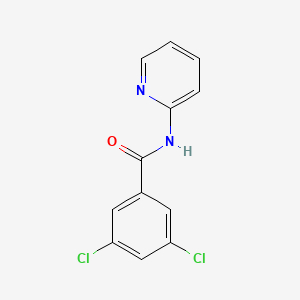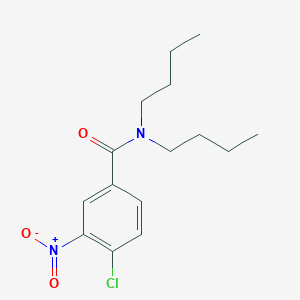
3,5-dichloro-N-2-pyridinylbenzamide
描述
3,5-dichloro-N-2-pyridinylbenzamide (DPBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
作用机制
The mechanism of action of 3,5-dichloro-N-2-pyridinylbenzamide involves the inhibition of the protein kinase CK2. CK2 is a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 3,5-dichloro-N-2-pyridinylbenzamide inhibits CK2 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. This, in turn, leads to the inhibition of various signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3,5-dichloro-N-2-pyridinylbenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is important for the prevention of uncontrolled cell growth. 3,5-dichloro-N-2-pyridinylbenzamide has also been found to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells. Furthermore, 3,5-dichloro-N-2-pyridinylbenzamide has been found to inhibit the activity of various enzymes involved in cancer cell metabolism, which can lead to a decrease in cell proliferation.
实验室实验的优点和局限性
3,5-dichloro-N-2-pyridinylbenzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. It has also been found to have low toxicity in normal cells, which is important for the development of cancer therapies. However, 3,5-dichloro-N-2-pyridinylbenzamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in some assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its use in cancer therapy.
未来方向
There are several future directions for research on 3,5-dichloro-N-2-pyridinylbenzamide. One area of research is the development of more efficient synthesis methods for 3,5-dichloro-N-2-pyridinylbenzamide. Another area of research is the optimization of 3,5-dichloro-N-2-pyridinylbenzamide for cancer therapy. This includes the development of drug delivery systems that can improve its solubility and bioavailability. Furthermore, research can be conducted to elucidate the mechanism of action of 3,5-dichloro-N-2-pyridinylbenzamide, which can lead to the development of more effective cancer therapies. Lastly, research can be conducted to explore the potential applications of 3,5-dichloro-N-2-pyridinylbenzamide in other fields, such as neurodegenerative diseases and inflammation.
科学研究应用
3,5-dichloro-N-2-pyridinylbenzamide has been studied extensively for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3,5-dichloro-N-2-pyridinylbenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, 3,5-dichloro-N-2-pyridinylbenzamide has been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis.
属性
IUPAC Name |
3,5-dichloro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-3-1-2-4-15-11/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJSJYRQPDWJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4720282.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
